3,5-双(三氟甲基)-N-乙基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3,5-Bis(trifluoromethyl)-N-ethylaniline is not directly discussed in the provided papers. However, the papers do provide insights into related compounds with trifluoromethyl groups and their properties. For instance, the first paper discusses N-Ethyl-3,7-bis(trifluoromethyl)phenothiazine, which is a compound with a similar substitution pattern of trifluoromethyl groups and an ethylamine component . This compound is noted for its high solubility and redox properties, making it useful for overcharge protection in lithium-ion batteries. The second paper examines tris(pentafluorosulfanyl)amine and bis(pentafluorosulfanyl)aminyl radical, which, while not the same, share the characteristic of having multiple fluorine atoms attached to a central nitrogen, influencing their molecular structure and stability .

Synthesis Analysis

The synthesis of N-Ethyl-3,7-bis(trifluoromethyl)phenothiazine is improved in the first paper, which could provide a parallel for synthesizing 3,5-Bis(trifluoromethyl)-N-ethylaniline . The improved synthesis results in higher yields and easier purification, which are critical factors in the production of chemical compounds. Although the exact synthesis of 3,5-Bis(trifluoromethyl)-N-ethylaniline is not described, the methodologies for handling similar compounds could be applicable.

Molecular Structure Analysis

While the molecular structure of 3,5-Bis(trifluoromethyl)-N-ethylaniline is not directly analyzed in the papers, the structure of related compounds is examined. For example, the second paper describes the planar molecular structure of tris(pentafluorosulfanyl)amine and the C2 symmetry of the bis(pentafluorosulfanyl)aminyl radical . These structural details, including bond lengths and angles, are crucial for understanding the physical and chemical behavior of fluorinated amines.

Chemical Reactions Analysis

The papers do not provide specific reactions for 3,5-Bis(trifluoromethyl)-N-ethylaniline. However, the first paper's focus on the redox shuttle properties of a similar compound suggests that 3,5-Bis(trifluoromethyl)-N-ethylaniline may also participate in redox reactions, which could be relevant in electrochemical applications . The second paper's discussion of thermal decomposition provides insight into the stability of fluorinated amines, which could be extrapolated to understand the reactivity of 3,5-Bis(trifluoromethyl)-N-ethylaniline .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Bis(trifluoromethyl)-N-ethylaniline can be inferred from the properties of related compounds discussed in the papers. The high solubility and oxidation potential of N-Ethyl-3,7-bis(trifluoromethyl)phenothiazine suggest that the presence of trifluoromethyl groups and an ethylamine moiety significantly impacts solubility and electrochemical properties . The spectroscopic properties and thermal stability of the compounds in the second paper provide additional context for understanding how the trifluoromethyl groups affect the overall properties of such molecules .

科学研究应用

分子结构和磁性

Dhifaoui 等人 (2018) 的一项研究探讨了一种新的六配位铁 (III) 金属卟啉的分子结构和磁性,其中包括一个双(4-乙基苯胺)配合物。该化合物展示了具有有趣磁性数据和循环伏安特性的低自旋铁 (III) 卟啉配合物 (Dhifaoui 等人,2018).

吡啶衍生物的合成

Yang 等人 (2013) 报告了使用 4,4,4-三氟-3-氧代丁酸乙酯和 2,6-二甲基-3,5-二乙酰基吡啶区域选择性合成吡啶衍生物。这项研究强调了在化学合成中使用此类化合物的潜力 (Yang 等人,2013).

用于生物评估的微波辅助合成

Jha 和 Atchuta Ramarao (2017) 进行了一项关于新型双(三氟甲基)苯基-三唑-吡啶杂化类似物的微波辅助合成的研究。这项研究对开发具有潜在抗菌和抗真菌活性的化合物具有重要意义 (Jha & Atchuta Ramarao,2017).

药物应用中的对映选择性合成

Ouyang 等人 (2013) 描述了一种有效的方法来合成 (R)-[3,5-双(三氟甲基)苯基] 乙醇,这是药物合成中的关键手性中间体。这项研究对于生产高价值手性化合物具有重要意义 (Ouyang 等人,2013).

化学反应中的安全性

Leazer 等人 (2003) 提供了有关 3,5-双(三氟甲基)苯的安全高效溴化和相关格氏试剂制备的见解。这项研究对于确保涉及潜在爆炸物的化学反应的安全性至关重要 (Leazer 等人,2003).

用于手性醇生产的生物催化

Wang 等人 (2011) 鉴定了一种能够将 3,5-双(三氟甲基)苯乙酮不对称还原为 (1R)-[3,5-双(三氟甲基)苯基] 乙醇的细菌菌株。这一发现对生物催化和手性醇的生产具有重要意义 (Wang 等人,2011).

安全和危害

属性

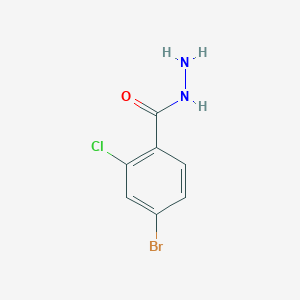

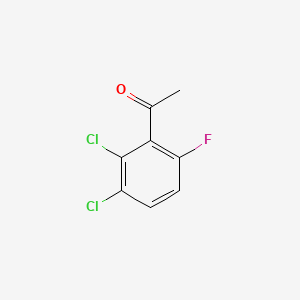

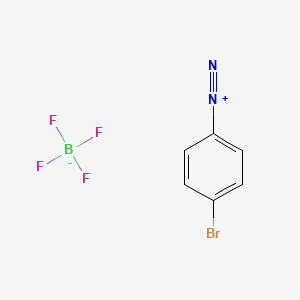

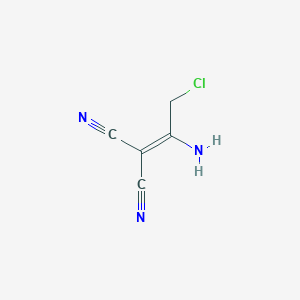

IUPAC Name |

N-ethyl-3,5-bis(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F6N/c1-2-17-8-4-6(9(11,12)13)3-7(5-8)10(14,15)16/h3-5,17H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIXGFNIYODSEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F6N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371166 |

Source

|

| Record name | 3,5-Bis(trifluoromethyl)-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis(trifluoromethyl)-N-ethylaniline | |

CAS RN |

49850-16-0 |

Source

|

| Record name | 3,5-Bis(trifluoromethyl)-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[d]isoxazole-3-carboxylic Acid](/img/structure/B1333644.png)